Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C7H10O3. It is a bicyclic ester that features a unique three-membered ring structure, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method is the esterification of 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar esterification processes on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-oxobicyclo[1.1.1]pentane-1-carboxylate or 3-carboxybicyclo[1.1.1]pentane-1-carboxylate.
Reduction: 3-hydroxybicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action for Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- 3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate is unique due to its ester group, which provides different reactivity and stability compared to its analogs. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-5(8)6-2-7(9,3-6)4-6/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUBVFRZOUPDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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